Abnormal cannabidiol
Overview
Description
Abnormal cannabidiol is a synthetic regioisomer of cannabidiol, a compound derived from the Cannabis sativa plant. Unlike most other cannabinoids, this compound does not produce psychoactive or sedative effects. Instead, it exhibits unique pharmacological properties such as vasodilation, lowering blood pressure, and inducing cell migration and proliferation .
Mechanism of Action
Target of Action
Abnormal cannabidiol (Abn-CBD) is a synthetic cannabinoid that has shown neuroprotective effects both in vivo and in vitro . It has been found to interact with various cellular targets, including the cannabinoid receptors CB1 and CB2 . It has little affinity for these receptors and instead exerts its effects through other receptors . These include G protein-coupled receptors such as GPR55 and GPR18 , which are considered non-CB1/non-CB2 cannabinoid receptors .
Mode of Action
Abn-CBD’s interaction with its targets results in a variety of effects. For instance, it has been shown to attenuate the production of pro-inflammatory mediators such as tumor necrosis factor α (TNFα) and nitrite in astrocytic-microglial cocultures stimulated with lipopolysaccharide (LPS) . This suggests that Abn-CBD can modulate glial inflammation . Furthermore, it has been found to decelerate wound closure in a scratch-wound assay when microglial cells are present .
Biochemical Pathways
Abn-CBD affects several biochemical pathways. It has been shown to modulate γ-Aminobutyric acid and glutamate signaling in the basal ganglia and dorso-medial prefrontal cortex . It also regulates activity in regions associated with mesocorticolimbic reward pathways, salience, limbic, and fronto-striatal networks . These pathways are implicated in reward anticipation, emotion regulation, salience processing, and executive functioning .
Pharmacokinetics
The pharmacokinetics of Abn-CBD, like other cannabinoids, involves absorption, distribution, metabolism, and excretion (ADME) processes . These processes can influence the bioavailability of Abn-CBD, affecting its therapeutic potential.
Result of Action
The action of Abn-CBD at the molecular and cellular level results in a range of effects. It has been shown to exert neuroprotective effects , modulate glial inflammation , and affect the production of pro-inflammatory mediators . These effects suggest that Abn-CBD could have potential therapeutic applications in conditions characterized by inflammation and neurodegeneration.
Action Environment
The action, efficacy, and stability of Abn-CBD can be influenced by various environmental factors. For instance, factors such as cultivar, cultivation and harvest conditions, as well as climate, could affect the phytocannabinoid content of Cannabis sativa, from which Abn-CBD is derived . .
Biochemical Analysis
Biochemical Properties
Abnormal cannabidiol interacts with various enzymes, proteins, and other biomolecules. It has been shown that the actions of this compound are mediated through a site separate from the CB1 and CB2 receptors . This site responds to this compound, O-1602, and the endogenous ligands: anandamide (AEA), N-arachidonoyl glycine (NAGly), and N-arachidonoyl L-serine . Multiple lines of evidence support the proposed identification of this novel target in microglia as the previously “orphan” receptor GPR18 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It produces vasodilator effects, lowers blood pressure, and induces cell migration, cell proliferation, and mitogen-activated protein kinase activation in microglia . In cancer cells, this compound can change cell migration patterns .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that this compound acts as a selective agonist at a Gi/o-coupled GPCR . This interaction leads to the activation of various intracellular signaling pathways, resulting in changes in gene expression, enzyme activation or inhibition, and alterations in cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study on the effects of cannabinoids on mood disorders following middle cerebral artery occlusion (MCAO) in neonatal rats, it was found that this compound could reduce long-term hyperactivity observed after MCAO .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, studies on cannabidiol suggest that it is well-tolerated at doses up to 20 mg/kg, with only mild side effects reported .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been suggested that this compound affects hepatic lipid metabolism through multiple mechanisms, thereby exerting therapeutic effects on fatty liver disease .
Transport and Distribution
This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins for this compound have not been identified, it is known that cannabinoids can be transported across cell membranes by passive diffusion or by active transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: Abnormal cannabidiol is synthesized through a series of chemical reactions starting from cannabidiol. The synthesis involves regioselective modifications to the cannabidiol structure. One common method involves the use of acid-catalyzed cyclization reactions to rearrange the molecular structure of cannabidiol, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Abnormal cannabidiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Abnormal cannabidiol has been extensively studied for its potential therapeutic applications:
Chemistry: It serves as a model compound for studying the chemical behavior of cannabinoids.
Comparison with Similar Compounds
Cannabidiol: The parent compound from which abnormal cannabidiol is derived. Unlike this compound, cannabidiol does not exhibit vasodilatory effects.
Delta-9-tetrahydrocannabinol: The primary psychoactive compound in cannabis, which has different pharmacological effects compared to this compound.
Cannabigerol: Another non-psychoactive cannabinoid with distinct pharmacological properties.
Uniqueness: this compound is unique in its ability to produce vasodilatory effects and lower blood pressure without causing psychoactive or sedative effects. Its interaction with non-classical cannabinoid receptors further distinguishes it from other cannabinoids .
Properties
IUPAC Name |
4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEZXUNAYVCODW-RBUKOAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945675 | |
Record name | Abnormal Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22972-55-0 | |
Record name | Abnormal Cannabidiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22972-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-1,3-benzenediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abnormal Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WF2D7YPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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